Panaxynol, also known as falcarinol, is a naturally occurring polyacetylene compound primarily found in plants belonging to the Apiaceae and Araliaceae families. [] Notable sources include carrots, ginseng, parsley, celery, and ivy. [, ] Panaxynol is categorized as a bioactive compound, meaning it exhibits a biological effect on living organisms. [] This characteristic makes it a focus in scientific research exploring its potential applications in various fields.
Chemically, Panaxynol is classified as a polyacetylene. Its structure consists of a long carbon chain with multiple double bonds, which contributes to its biological activity. The compound has been studied for its role in traditional medicine and its potential therapeutic applications in modern pharmacology .
The synthesis of Panaxynol can occur through both natural biosynthetic pathways and synthetic organic chemistry methods. In nature, it is biosynthesized from fatty acids via a polyketide pathway. Specifically, research indicates that decarboxylation of fatty acids, likely involving crepenynic acid as an intermediate, leads to the formation of Panaxynol .
Technical Details:
Panaxynol has a complex molecular structure characterized by a long carbon chain with multiple unsaturated bonds. The molecular formula is , and it features several stereocenters that contribute to its enantiomeric forms.
Panaxynol participates in various chemical reactions typical of polyacetylenes. These include:
Technical Details:
Research has documented specific reaction pathways that lead to derivatives of Panaxynol, such as panaxydol, which involves oxidation at specific double bonds in the molecule .
The mechanism by which Panaxynol exerts its biological effects is multifaceted:
Studies have shown that Panaxynol activates nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a critical role in cellular defense mechanisms against oxidative damage .
Relevant Data or Analyses:
Quantitative analyses using gas chromatography have provided insights into the concentration and purity of Panaxynol during extraction processes .
Panaxynol has garnered attention for its potential applications in:
Panaxynol (also known as falcarinol) is a C₁₇-polyacetylene primarily biosynthesized via fatty acid metabolism. Experimental evidence confirms its origin through the decarboxylation of crepenynic acid (C₁₈Δ⁹,¹⁰), an unsaturated fatty acid precursor [1] [4]. The pathway initiates with oleic acid (C₁₈:1), which undergoes enzymatic desaturation to form crepenynic acid—characterized by a conjugated ene-yne system. Subsequent β-oxidation and decarboxylation yield panaxynol’s characteristic C₁₇ skeleton with terminal diyne and ene functionalities [1]. This polyketide-type mechanism is conserved across Panax species and related Apiaceae plants.
Structural elucidation of panaxynol revealed a chiral center at C-3, with early studies conflicting on its absolute configuration. Recent enantiospecific synthesis and modified Mosher’s method analyses confirmed natural panaxynol from P. ginseng possesses 3(R) chirality and levorotatory properties [1]. This stereochemical precision influences bioactivity and downstream metabolic transformations.
Table 1: Key Structural Features of Panaxynol
Property | Description |
---|---|
Chemical Name | (3R,9Z)-heptadeca-1,9-diene-4,6-diyne-3-ol |
Molecular Formula | C₁₇H₂₄O |
Chiral Center | C-3 (R configuration) |
Functional Groups | Terminal diyne, allylic alcohol, Z-double bond |
UV Absorbance | λmax 230, 245, 260 nm |
Pulse-chase ¹³CO₂ labeling under field conditions and [U-¹³C₆]glucose supplementation in sterile root cultures provided definitive validation of panaxynol’s biosynthetic origin. In P. ginseng plants, exposure to ¹³CO₂ for 9.5 hours followed by 19 days of chase under natural atmosphere resulted in ¹³C-incorporation into root-derived panaxynol at 1.5–2% abundance [1]. Quantitative ¹³C-NMR analysis detected eight doubly labeled ¹³C₂-isotopologues and one singly labeled species, with coupling patterns indicating contiguous ¹³C-pairs [1] [4]. Critically, identical isotopologue profiles emerged from hairy root cultures fed [U-¹³C₆]glucose, confirming pathway consistency across in planta and in vitro systems [4].
This ¹³C-labeling approach circumvented limitations of earlier radiotracer studies, which suffered from low incorporation rates. The detection of non-stochastic ¹³Cₙ (n≥2) clusters ruled out de novo assembly from single-carbon units, directly supporting the fatty acid decarboxylation model. Satellite signals in NMR spectra (JCC = 40–70 Hz) specifically mapped carbon–carbon bonds retained from crepenynic acid [1] [2]. Field-based ¹³CO₂ experiments proved particularly valuable for root metabolites, avoiding artifacts from wound stress or non-physiological precursor uptake [2].
Table 2: Isotopologue Patterns in Panaxynol Biosynthesis Studies
Tracer | System | Key Observation | Significance |
---|---|---|---|
¹³CO₂ | Field-grown plants | 8 doubly labeled ¹³C₂-isotopologues | Confirms in planta fatty acid precursor pathway |
[U-¹³C₆]Glucose | Hairy root cultures | Identical isotopologue profile to ¹³CO₂ experiment | Validates in vitro systems for biosynthesis studies |
Panaxynol serves as the metabolic precursor to bioactive derivatives through enzymatic modifications:
The chirality at C-3 remains intact during these transformations, suggesting enzyme-substrate stereoselectivity. However, the specific epoxidases and hydratases remain unisolated, representing a critical research gap. In P. ginseng, panaxydol accumulation correlates with developmental stage and tissue type, implying tight regulation of these modifying enzymes [4].
While both species produce panaxynol via conserved fatty acid pathways, key differences emerge:
These variations align with metabolomic divergence between species: P. quinquefolius prioritizes ginsenosides like Rb₁ over polyacetylenes, while P. ginseng maintains balanced investment in both metabolite classes [5] [6]. Tissue-specific RNA-seq data imply differential transcription of ACYL-ACP DESATURASES and FATTY ACID DECARBOXYLASES underpins these metabolic phenotypes.
Table 3: Species Comparison of Panaxynol Biosynthesis
Parameter | Panax ginseng | Panax quinquefolius |
---|---|---|
Panaxynol yield (mg/g DW) | 0.82 ± 0.15 | 0.63 ± 0.11 |
Panaxydol:Panaxynol ratio | 1:2.5 | 1:4.3 |
¹³C-incorporation efficiency | High | Moderate |
Light response | Suppressive | Enhancive |
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